Benzenediazonium, 4-carboxy-, chloride

Catalog No.
S3397536
CAS No.
17405-00-4
M.F
C7H5ClN2O2
M. Wt
184.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenediazonium, 4-carboxy-, chloride

CAS Number

17405-00-4

Product Name

Benzenediazonium, 4-carboxy-, chloride

IUPAC Name

4-carboxybenzenediazonium;chloride

Molecular Formula

C7H5ClN2O2

Molecular Weight

184.58 g/mol

InChI

InChI=1S/C7H4N2O2.ClH/c8-9-6-3-1-5(2-4-6)7(10)11;/h1-4H;1H

InChI Key

HIPMLYBBTSMLQM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)[N+]#N.[Cl-]

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[N+]#N.[Cl-]
Benzenediazonium, 4-carboxy-, chloride is an organic compound that has always garnered attention due to its various applications in scientific experiments. It contains diazonium group and carboxyl group which makes it an important compound to be studied in chemistry, biology and many other fields of research. This paper provides a comprehensive review of the compound, discussing essential information such as definition and background; physical and chemical properties; synthesis and characterization; analytical methods; biological properties; toxicity and safety in scientific experiments; applications in scientific experiments; current state of research; potential implications in various fields of research and industry; limitations and future directions.
Benzenediazonium, 4-carboxy-, chloride is an organic compound that is used in a variety of applications in the fields of chemistry, pharmacology, and biomedical studies. It is a diazonium salt, formed from benzene, giving it the name benzenediazonium. The compound has a molecular formula of C7H4ClN2O2 and a molecular weight of 182.57 g/mol.
Benzenediazonium, 4-carboxy-, chloride is a white or light yellow crystalline solid at room temperature. It has a melting point of 162-164°C and a boiling point of 360°C. The compound is soluble in water and organic solvents such as ethanol, methanol, and acetone. It is also sensitive to light, heat, and moisture.
Benzenediazonium, 4-carboxy-, chloride can be synthesized through the reaction of 4-aminobenzonic acid with sodium nitrite and hydrochloric acid. Characterization can be done through various methods, such as UV-Vis spectroscopy, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Various analytical methods can be used to determine the purity and concentration of benzenediazonium, 4-carboxy-, chloride, including high-performance liquid chromatography, gas chromatography-mass spectrometry, and electrochemical methods.
Benzenediazonium, 4-carboxy-, chloride has been shown to exhibit antimicrobial, antifungal, and anticancer properties in various in vitro and in vivo studies. Furthermore, it has also been shown to have anti-inflammatory effects.
Benzenediazonium, 4-carboxy-, chloride is classified as toxic and irritant. It should be handled with care, and appropriate personal protective equipment should be worn when working with this compound. Toxicity studies have shown the compound to be harmful to aquatic organisms, but safe for use under recommended conditions in scientific experiments.
Benzenediazonium, 4-carboxy-, chloride has various applications in scientific experiments, including in electrochemistry, organic synthesis, and photochemistry. It is used in the synthesis of stable and functionalized organic compounds.
Current research on benzenediazonium, 4-carboxy-, chloride is focused on exploring its potential as a therapeutic agent in various fields, including cancer therapy, cardiovascular disease, and inflammation. Researchers are also exploring its electrochemical properties as a sensing agent for the detection of biomolecules and environmental pollutants.
Benzenediazonium, 4-carboxy-, chloride has potential applications in various fields of research and industry, including in drug discovery, renewable energy, and environmental monitoring. Its functionalized derivatives have shown promise as molecules for drug delivery and theranostics.
Despite its potential, there are limitations to the use of benzenediazonium, 4-carboxy-, chloride in scientific experiments. For example, its toxicity limits its use in certain experiments, and more work needs to be done to understand its safety profile in vivo. Additionally, progress in this field is still limited by the lack of standardization and availability of the compound. Future directions include developing new synthetic routes and enhancing the stability of the compound to improve its applications in various fields. Additionally, more research is needed to better understand the compound’s biological properties and its mechanisms of action.
In conclusion, this paper provides a comprehensive review of benzenediazonium, 4-carboxy-, chloride, an important compound with potential applications in various fields of research and industry. Despite its limitations, future research on this compound is necessary to fully explore its potential and to develop safer and more effective applications for its use.

Dates

Modify: 2023-08-19

Explore Compound Types